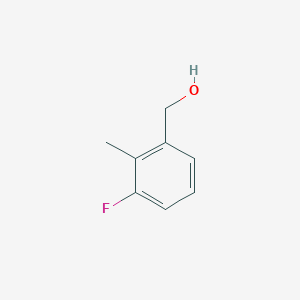

3-Fluoro-2-methylbenzyl alcohol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Fluoro-2-methylbenzyl alcohol is an organic compound with the molecular formula C8H9FO It is a derivative of benzyl alcohol, where the benzene ring is substituted with a fluorine atom at the third position and a methyl group at the second position

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-methylbenzyl alcohol can be achieved through several methods. One common approach involves the fluorination of 2-methylbenzyl alcohol using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions and yields the desired product with high selectivity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 3-Fluoro-2-methylbenzaldehyde. This process uses a metal catalyst, such as palladium on carbon, under hydrogen gas at elevated pressures and temperatures to reduce the aldehyde to the corresponding alcohol.

Types of Reactions:

Oxidation: this compound can be oxidized to 3-Fluoro-2-methylbenzaldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

Reduction: The compound can be reduced to 3-Fluoro-2-methylbenzylamine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).

Common Reagents and Conditions:

Oxidation: PCC, KMnO4

Reduction: LiAlH4

Substitution: SOCl2

Major Products Formed:

Oxidation: 3-Fluoro-2-methylbenzaldehyde

Reduction: 3-Fluoro-2-methylbenzylamine

Substitution: 3-Fluoro-2-methylbenzyl chloride

科学的研究の応用

Pharmaceutical Applications

3-Fluoro-2-methylbenzyl alcohol is primarily utilized as an intermediate in the synthesis of biologically active molecules. Its fluorinated structure enhances the pharmacological properties of compounds, making it valuable in drug development.

Case Study: Antiviral Activity

Research has demonstrated that derivatives of 3-fluoro compounds exhibit antiviral activity. For instance, a study highlighted the synthesis of novel nucleosides that incorporated fluorinated moieties, showing promising results against hepatitis B virus (HBV) and HIV-1 reverse transcriptase . The synthesized compounds displayed low cytotoxicity while maintaining high potency against viral enzymes, indicating the potential for therapeutic applications.

Biochemical Research

In biochemical research, this compound serves as a critical reagent for proteomics studies. Its ability to modify proteins through selective fluorination allows researchers to explore protein interactions and functions more effectively.

Application in Proteomics

The compound is utilized to label proteins selectively, enhancing detection methods in mass spectrometry. This application is crucial for understanding complex biological systems and disease mechanisms .

Synthesis and Reaction Mechanisms

This compound can be synthesized through various methods, including nucleophilic substitution reactions involving fluorinated reagents. Its reactivity can be tuned for specific applications, such as deoxyfluorination reactions where it acts as a precursor to more complex fluorinated compounds.

Table 1: Synthesis Methods

Table 2: Safety Data

| Hazard Classification | Description |

|---|---|

| Acute Toxicity | Harmful if swallowed (H302) |

| Skin Irritation | Causes skin irritation (H315) |

| Eye Irritation | Causes serious eye irritation (H319) |

| Respiratory Irritation | May cause respiratory irritation (H335) |

作用機序

The mechanism of action of 3-Fluoro-2-methylbenzyl alcohol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

類似化合物との比較

- 2-Fluoro-3-methylbenzyl alcohol

- 3-Fluoro-4-methylbenzyl alcohol

- 2-Methylbenzyl alcohol

Comparison: 3-Fluoro-2-methylbenzyl alcohol is unique due to the specific positioning of the fluorine and methyl groups on the benzene ring. This structural arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. For example, the presence of the fluorine atom can enhance its lipophilicity and metabolic stability compared to non-fluorinated analogs.

生物活性

3-Fluoro-2-methylbenzyl alcohol, also known as (3-fluoro-2-methylphenyl)methanol, is an aromatic alcohol characterized by the presence of a fluorine atom at the meta position of the benzene ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antibacterial properties, mechanisms of action, and relevant case studies.

- IUPAC Name : (3-fluoro-2-methylphenyl)methanol

- Molecular Formula : C8H9FO

- Molecular Weight : 154.16 g/mol

- CAS Number : 500912-13-0

Antibacterial Activity

Recent studies have indicated that derivatives of benzyl alcohols exhibit significant antibacterial properties. Although specific data on this compound is limited, related compounds have shown promising results against various bacterial strains.

Table 1: Antibacterial Activity of Related Compounds

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Benzyl Alcohol | Staphylococcus aureus | 32 µg/mL |

| p-Fluorobenzyl Alcohol | Escherichia coli | 64 µg/mL |

| This compound | Not specifically tested | N/A |

Note : The antibacterial activity of this compound remains to be explicitly tested; however, its structural similarities to other active compounds suggest potential efficacy.

The antibacterial mechanisms of benzyl alcohol derivatives often involve disruption of bacterial cell membranes and inhibition of critical metabolic pathways. These compounds may interfere with:

- Cell Wall Synthesis : By inhibiting enzymes involved in peptidoglycan synthesis.

- Protein Synthesis : By binding to ribosomal subunits and preventing translation.

- Nucleic Acid Synthesis : By targeting DNA replication processes.

Case Studies

-

Study on Fluorinated Benzyl Alcohols :

A study published in Natural Products as Platforms To Overcome Antibiotic Resistance highlighted the role of fluorinated benzyl alcohols in combating antibiotic resistance. The findings suggested that these compounds could serve as effective scaffolds for developing novel antibiotics with enhanced activity against resistant strains . -

Synthesis and Evaluation :

Research from MDPI reported on the synthesis of various fluorinated compounds, including those similar to this compound. The study evaluated their anti-hepatitis B activities and indicated that structural modifications could lead to improved biological activities .

特性

IUPAC Name |

(3-fluoro-2-methylphenyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO/c1-6-7(5-10)3-2-4-8(6)9/h2-4,10H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZMJGSWNFDZTNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381344 |

Source

|

| Record name | 3-Fluoro-2-methylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500912-13-0 |

Source

|

| Record name | 3-Fluoro-2-methylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。